rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol, trans
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Overview
Description
rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol, trans is a chiral compound with a unique structure that includes a cyclopropylamino group attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol, trans typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropylamino Group: This step involves the addition of a cyclopropylamine to the oxolane ring, often through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary, but may include the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol, trans has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol, trans exerts its effects involves its interaction with specific molecular targets. The cyclopropylamino group can interact with enzymes or receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4S)-4-(cyclopropylamino)oxolan-2-ol
- rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-one
Uniqueness
rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol, trans is unique due to its specific stereochemistry and the presence of both an oxolane ring and a cyclopropylamino group. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
1844859-61-5 |
---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
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